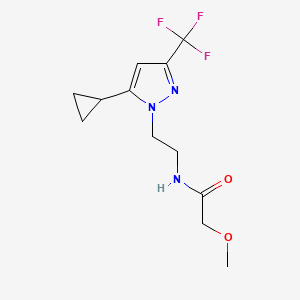
N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-2-methoxyacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-2-methoxyacetamide is a sophisticated chemical compound known for its intriguing structure and potential applications across various scientific fields. It combines multiple functional groups, offering a diverse range of chemical properties.
Synthetic Routes and Reaction Conditions:
Route 1: The synthesis begins with the cyclopropylation of a pyrazole derivative, followed by the introduction of a trifluoromethyl group. The resulting intermediate is then reacted with ethylamine and 2-methoxyacetyl chloride under controlled conditions to yield the final product.
Route 2: An alternative route involves the formation of the 5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole intermediate first, which is then coupled with 2-methoxyacetyl amide under suitable reaction conditions, including temperature control and catalysts to achieve the desired product.
Industrial Production Methods:
Scale-Up Synthesis: For industrial production, optimized reaction conditions such as temperature, pressure, and catalyst concentrations are crucial. Continuous flow reactors might be employed to enhance the yield and purity of the compound.
Purification: Post-synthesis, purification techniques such as crystallization, distillation, or chromatography ensure the compound meets industrial-grade standards.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions primarily at the methoxyacetamide moiety, forming reactive intermediates.
Reduction: Reduction typically targets the pyrazole ring, especially at the trifluoromethyl and cyclopropyl substituents.
Substitution: Nucleophilic and electrophilic substitution reactions are possible at various positions on the pyrazole ring and the methoxyacetamide group.
Common Reagents and Conditions:
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate, under acidic or basic conditions.
Reducing Agents: Including lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substituents: Reagents like halides, nitriles, and various amines, often under heating or reflux conditions.
Major Products:
Oxidation Products: Various oxides and alcohol derivatives of the methoxyacetamide moiety.
Reduction Products: Dehalogenated or dealkylated derivatives of the compound.
Substitution Products: New compounds formed by replacing specific functional groups within the original structure.
Chemistry:
Catalysis: The compound serves as a potential ligand in catalytic reactions, enhancing reaction rates and selectivity.
Synthesis: Utilized as an intermediate in the synthesis of more complex molecules.
Biology:
Enzyme Inhibition: Research indicates potential for inhibiting specific enzymes, making it a candidate for drug discovery.
Cell Signaling: Studies suggest it may modulate cellular signaling pathways, impacting cell growth and differentiation.
Medicine:
Drug Development: Its structure is evaluated for designing new pharmaceuticals, particularly those targeting metabolic disorders or inflammation.
Diagnostic Tools: Potentially used in the development of diagnostic agents due to its unique chemical properties.
Industry:
Material Science: Applications in creating novel materials with specific properties, such as polymers or coatings.
Agrochemicals: Investigated for use in developing new pesticides or herbicides.
作用機序
The compound exerts its effects through interactions with various molecular targets, primarily within the cellular machinery.
Molecular Targets: Enzymes, receptors, and ion channels are the primary targets influenced by the compound.
Pathways Involved: Modulation of metabolic pathways, inhibition of specific signaling cascades, and interference with ion transport mechanisms.
類似化合物との比較
Compared to similar pyrazole derivatives, N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-2-methoxyacetamide stands out due to its unique combination of a cyclopropyl ring and a trifluoromethyl group. Similar Compounds:
N-(2-(5-Phenyl-1H-pyrazol-3-yl)ethyl)-2-methoxyacetamide: Differing by the substitution of a phenyl group instead of a cyclopropyl.
N-(2-(5-cyclopropyl-1H-pyrazol-3-yl)ethyl)-2-methoxyacetamide: Lacking the trifluoromethyl group, altering its chemical behavior and reactivity.
特性
IUPAC Name |
N-[2-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]ethyl]-2-methoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F3N3O2/c1-20-7-11(19)16-4-5-18-9(8-2-3-8)6-10(17-18)12(13,14)15/h6,8H,2-5,7H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMWVSGYDLFIDHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NCCN1C(=CC(=N1)C(F)(F)F)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
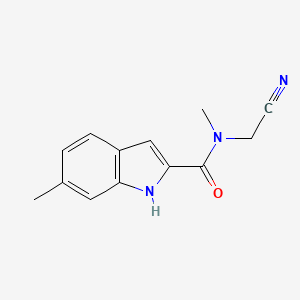
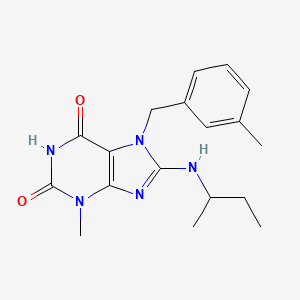
![2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2549207.png)
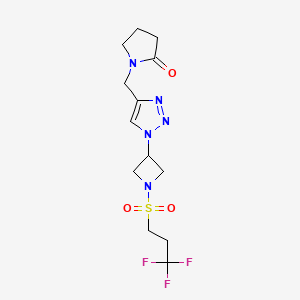


![ethyl 2-(2-(7-oxo-3-(m-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzoate](/img/structure/B2549216.png)
![2-Chloro-5-[(4-chlorophenyl)(prop-2-en-1-yl)sulfamoyl]benzoic acid](/img/structure/B2549217.png)
![((3-acetylphenyl)amino)-N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)formamide](/img/structure/B2549219.png)
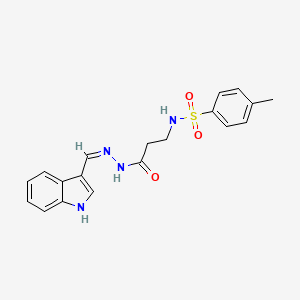
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-fluorobenzamide](/img/structure/B2549221.png)
![1-(Chloromethyl)-3-(3-fluoro-5-methylphenyl)bicyclo[1.1.1]pentane](/img/structure/B2549222.png)
![Methyl (2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl) terephthalate](/img/structure/B2549224.png)
![Methyl 4-[(4-methylphenyl)sulfanyl]-2-quinazolinyl sulfide](/img/structure/B2549227.png)
